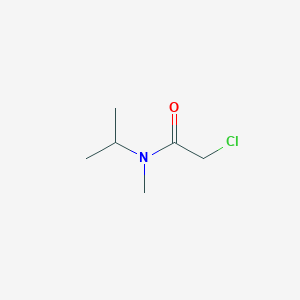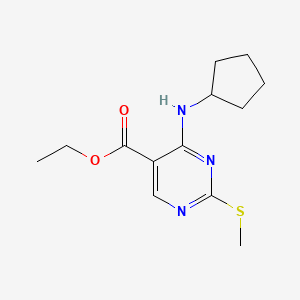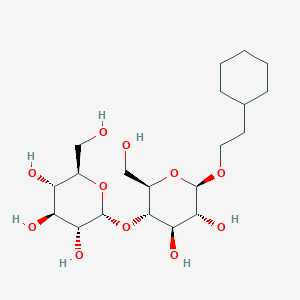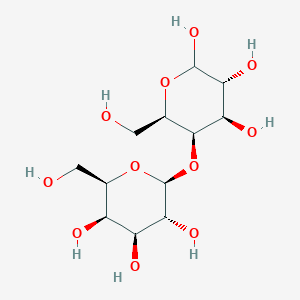
4-(2-Chlorophenyl)-1,3-thiazole
Übersicht
Beschreibung
4-(2-Chlorophenyl)-1,3-thiazole is a heterocyclic compound that has been studied extensively for its potential applications in the pharmaceutical and biomedical fields. It is a synthetic molecule that has been used in a variety of research experiments and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Thiazole and thiadiazole derivatives, including compounds similar to 4-(2-Chlorophenyl)-1,3-thiazole, have been studied for their potential in inhibiting corrosion of iron. These studies involve quantum chemical parameters and molecular dynamics simulations to predict their effectiveness in this application (Kaya et al., 2016).
Molecular Structure and Cancer Protein Docking : Research has been conducted on the molecular structure and electronic properties of thiazole derivatives. These studies include molecular docking studies using cancer proteins, indicating a potential application in cancer research (Shanmugapriya et al., 2022).
Antimicrobial and Antifungal Activity : Certain thiazole compounds, including those structurally similar to this compound, have shown antimicrobial and antifungal activities. This suggests their potential use in developing new antibacterial and antifungal agents (Kubba & Rahim, 2018).
Drug Transport and Stability Enhancement : Research has explored using thiazole derivatives for enhancing drug transport and stability. For example, complexes involving thiazole compounds have been studied for increasing solubility and stability of drugs, indicating potential applications in drug delivery systems (Asela et al., 2017).
Inhibition of 5-Lipoxygenase for Anti-Inflammatory Activity : Thiazole derivatives have been evaluated for their anti-inflammatory activity, specifically as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. This research suggests potential therapeutic applications for inflammatory conditions (Suh et al., 2012).
Cytotoxicity and Potential in Cancer Therapeutics : Some thiazole derivatives have been synthesized and investigated for cytotoxic activity against various cancer cell lines. This research indicates their potential use as cytotoxic agents in cancer therapy (Mahmoodi et al., 2010).
Potential in Neurodegenerative Therapeutics : Research on 4-(4-chlorophenyl)thiazol-2-amines suggests their potential as neurodegenerative therapeutics with anti-inflammatory properties. These compounds have shown dual inhibition of DNase I and 5-lipoxygenase, indicating a possible role in Alzheimer's disease treatment (Šmelcerović et al., 2019).
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCHUAAGBAFUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311662 | |
| Record name | 4-(2-Chlorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383145-28-6 | |
| Record name | 4-(2-Chlorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383145-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chlorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)



![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)
